2-Amino-4-tert-amylphenol

Overview

Description

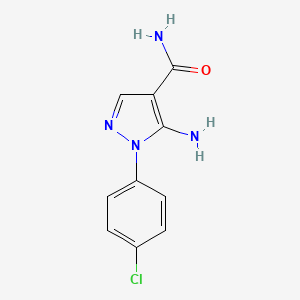

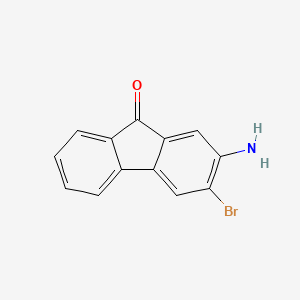

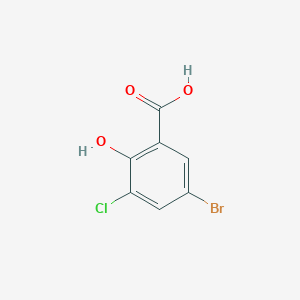

2-Amino-4-tert-amylphenol is an organic compound with the molecular formula C11H17NO . It has an average mass of 179.259 Da and a mono-isotopic mass of 179.131012 Da . The compound is used in the synthesis of N1 - (2-hydroxy-5- tert -amylphenyl)-1,4,5,8-naphthalenetetracarboxylic-1,8-anhydride-4,5-imide .

Molecular Structure Analysis

The molecular structure of 2-Amino-4-tert-amylphenol consists of a phenol group with an amino group at the 2-position and a tert-amyl group at the 4-position . The compound has freely rotating bonds, and its polar surface area is 46 Å .

Physical And Chemical Properties Analysis

2-Amino-4-tert-amylphenol has a density of 1.0±0.1 g/cm³, a boiling point of 291.3±33.0 °C at 760 mmHg, and a flash point of 130.0±25.4 °C . It has a molar refractivity of 55.4±0.3 cm³ and a molar volume of 173.3±3.0 cm³ . The compound has a polarizability of 22.0±0.5 10^-24 cm³ and a surface tension of 40.0±3.0 dyne/cm .

Scientific Research Applications

Organic Synthesis

2-Amino-4-tert-amylphenol: is utilized as an organic building block in the synthesis of complex molecules. Its amine group is reactive and can be used to form amides, imines, and other nitrogen-containing derivatives. For example, it has been used in the synthesis of N1-(2-hydroxy-5-tert-amylphenyl)-1,4,5,8-naphthalenetetracarboxylic-1,8-anhydride-4,5-imide , which could have potential applications in creating novel organic materials .

Antioxidant Research

The phenolic structure of 2-Amino-4-tert-amylphenol suggests that it may exhibit antioxidant properties. Researchers can explore its capacity to donate hydrogen atoms in radical scavenging reactions, which is fundamental in understanding oxidative stress and designing antioxidant therapies .

Antimicrobial Activity

This compound has been incorporated into diorganotin (IV) complexes which have been studied for their antimicrobial properties. These complexes have shown effectiveness against bacterial strains like Escherichia coli and fungal strains such as Candida albicans , indicating the potential for this compound in developing new antimicrobial agents .

Molecular Docking Studies

2-Amino-4-tert-amylphenol: derivatives have been used in molecular docking studies to investigate their binding modes in the active sites of enzymes. This is crucial for drug design, as it helps in predicting the interaction between the compound and target proteins, and assessing the potential of the compound as a drug candidate .

Safety and Toxicology

The safety profile of 2-Amino-4-tert-amylphenol is also a significant area of research. Determining its toxicological effects, safe handling procedures, and potential environmental impact is essential for its application in any field, especially when considering its use in food contact materials or pharmaceuticals .

Safety And Hazards

2-Amino-4-tert-amylphenol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name |

2-amino-4-(2-methylbutan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h5-7,13H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOFDNKYFPDSLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10317434 | |

| Record name | 2-Amino-4-tert-amylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10317434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-tert-amylphenol | |

CAS RN |

91339-74-1 | |

| Record name | 91339-74-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-tert-amylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10317434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-tert-amylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.